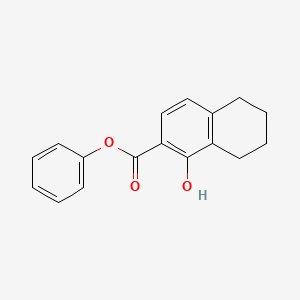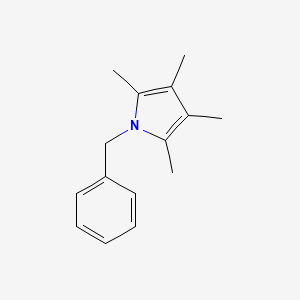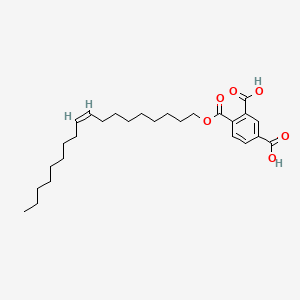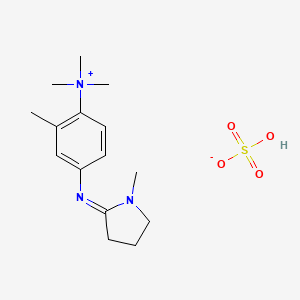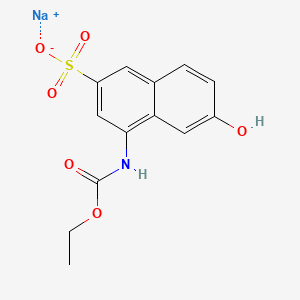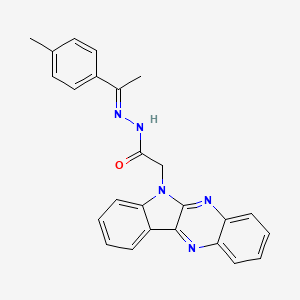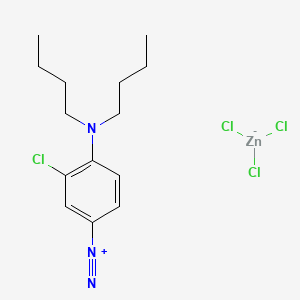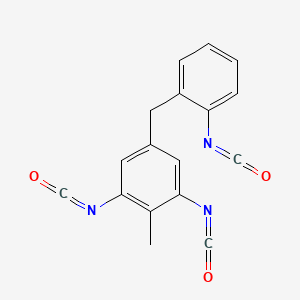
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate is a chemical compound belonging to the class of diisocyanates. Diisocyanates are widely used in the production of polyurethanes, which are versatile materials employed in various industries, including automotive, construction, and textiles. This compound is characterized by the presence of multiple isocyanate groups, which are highly reactive and play a crucial role in its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate typically involves the reaction of corresponding amines with phosgene. The process can be summarized as follows:
Amination: The starting material, an aromatic amine, undergoes a reaction with phosgene to form an intermediate carbamoyl chloride.
Cyclization: The intermediate then undergoes cyclization to form the desired diisocyanate compound.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Phosgenation: The aromatic amine is reacted with phosgene in the presence of a solvent such as toluene or chlorobenzene.
Purification: The crude product is purified through distillation or recrystallization to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Substitution Reactions: Can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Polyols: Reacts with polyols in the presence of catalysts to form polyurethanes.
Nucleophiles: Reacts with nucleophiles such as amines under basic conditions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Substituted Products: Formed from substitution reactions with nucleophiles.
Scientific Research Applications
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and tissue engineering.
Industry: Widely used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as hydroxyl and amine groups to form urethane and urea linkages, respectively. The molecular targets include:
Hydroxyl Groups: React to form urethane linkages.
Amine Groups: React to form urea linkages.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenediphenyl diisocyanate: Another widely used diisocyanate in the production of polyurethanes.
Toluene diisocyanate: Commonly used in the production of flexible foams.
Hexamethylene diisocyanate: Used in the production of coatings and adhesives.
Uniqueness
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its multiple isocyanate groups allow for the formation of highly cross-linked polymers, making it suitable for applications requiring high mechanical strength and chemical resistance.
Properties
CAS No. |
94166-83-3 |
|---|---|
Molecular Formula |
C17H11N3O3 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
1,3-diisocyanato-5-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-16(19-10-22)7-13(8-17(12)20-11-23)6-14-4-2-3-5-15(14)18-9-21/h2-5,7-8H,6H2,1H3 |
InChI Key |
GMRNPNMSFIZWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N=C=O)CC2=CC=CC=C2N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



